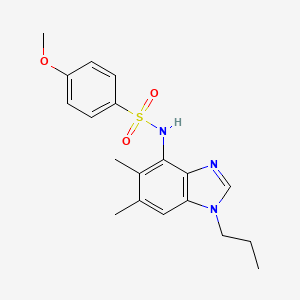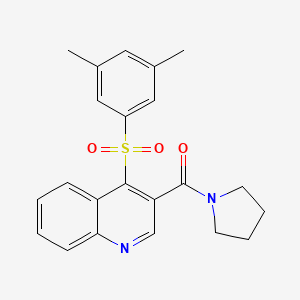![molecular formula C13H9F2NO B2608665 3',4'-Difluoro-[1,1'-biphenyl]-4-carboxamide CAS No. 2172263-47-5](/img/structure/B2608665.png)
3',4'-Difluoro-[1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,4’-Difluoro-[1,1’-biphenyl]-4-carboxamide: is a fluorinated biphenyl derivative. This compound is characterized by the presence of two fluorine atoms at the 3’ and 4’ positions of the biphenyl structure and a carboxamide group at the 4 position. Fluorinated biphenyls are of significant interest in various fields due to their unique chemical properties, including high thermal stability and resistance to oxidative degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Difluoro-[1,1’-biphenyl]-4-carboxamide typically involves the following steps:
Nucleophilic Aromatic Substitution (S_NAr):
Amidation Reaction: The carboxamide group can be introduced through an amidation reaction, where a carboxylic acid derivative reacts with an amine to form the amide bond.
Industrial Production Methods: Industrial production of 3’,4’-Difluoro-[1,1’-biphenyl]-4-carboxamide may involve large-scale nucleophilic aromatic substitution reactions followed by amidation. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3’,4’-Difluoro-[1,1’-biphenyl]-4-carboxamide can undergo oxidation reactions, particularly at the biphenyl core, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced biphenyl derivatives.
Substitution: The fluorine atoms in the biphenyl structure can be substituted with other nucleophiles through S_NAr reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used in S_NAr reactions under basic conditions.
Major Products:
Oxidation: Quinones or other oxidized biphenyl derivatives.
Reduction: Reduced biphenyl derivatives.
Substitution: Substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry: 3’,4’-Difluoro-[1,1’-biphenyl]-4-carboxamide is used as a building block in organic synthesis.
Biology: In biological research, fluorinated biphenyl derivatives are studied for their potential as enzyme inhibitors or as probes for studying protein-ligand interactions .
Industry: In the industrial sector, 3’,4’-Difluoro-[1,1’-biphenyl]-4-carboxamide can be used in the production of advanced materials, including liquid crystals and polymers with enhanced thermal and chemical stability .
Mechanism of Action
The mechanism of action of 3’,4’-Difluoro-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s binding affinity to proteins or enzymes, potentially inhibiting their activity. The carboxamide group can form hydrogen bonds with target molecules, further stabilizing the interaction .
Comparison with Similar Compounds
3,3’-Difluoro-[1,1’-biphenyl]-4,4’-diamine: This compound has similar fluorine substitution but differs in the functional groups attached to the biphenyl core.
4,4’-Difluorobiphenyl: This compound lacks the carboxamide group but has fluorine atoms at the 4 and 4’ positions.
Uniqueness: 3’,4’-Difluoro-[1,1’-biphenyl]-4-carboxamide is unique due to the specific positioning of the fluorine atoms and the presence of the carboxamide group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-(3,4-difluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c14-11-6-5-10(7-12(11)15)8-1-3-9(4-2-8)13(16)17/h1-7H,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYFLIPTANZPFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-(Diethylamino)propyl)-1-(2-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2608582.png)
![1-(3,4-dimethylphenyl)-3-(3-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2608583.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2608586.png)



![2-[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2608591.png)


![4-(azepane-1-sulfonyl)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2608597.png)


![ethyl 3-carbamoyl-2-(3-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2608604.png)
